6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid
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Overview
Description
6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid is a synthetic organic compound with the molecular formula C13H15N3O4. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amino group. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the indazole ring.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA).
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium phosphate (K3PO4).
Major Products Formed
Substitution: Various substituted indazole derivatives.
Deprotection: The free amino indazole carboxylic acid.
Coupling: Biaryl compounds and other complex molecules.
Scientific Research Applications
6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of drugs targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways.
Material Science: Investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The indazole core can interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs), modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Indazole-3-carboxylic acid: Lacks the Boc-protected amino group, making it less versatile in certain synthetic applications.
1H-indazole-3-carboxylic acid: Similar core structure but without the Boc protection, leading to different reactivity.
tert-Butyl 1H-indazole-3-carboxylate: Similar protecting group but different functionalization at the indazole ring.
Uniqueness
6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the carboxylic acid group. This dual functionality allows for selective deprotection and further functionalization, making it a valuable intermediate in complex synthetic routes.
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-13(2,3)20-12(19)14-7-4-5-8-9(6-7)15-16-10(8)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYVGEBQOKOZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2092460-75-6 |
Source
|
Record name | 6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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